![molecular formula C11H7ClN2O4S B2846059 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine CAS No. 52024-33-6](/img/structure/B2846059.png)

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

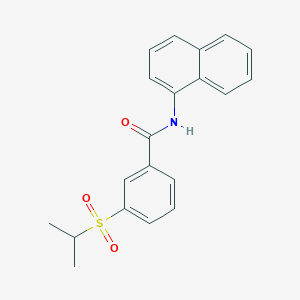

4-Chlorobenzenesulfonyl chloride is an organic compound used in the synthesis of various chemical products . It’s a solid substance with a molecular weight of 211.07 .

Synthesis Analysis

4-Chlorobenzenesulfonyl chloride can be used in the synthesis of precursors for the 3,4-pyridyne generation . The synthesis process typically involves electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzenesulfonyl chloride is represented by the linear formula ClC6H4SO2Cl .Chemical Reactions Analysis

4-Chlorobenzenesulfonyl chloride can undergo various chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

4-Chlorobenzenesulfonyl chloride is a solid substance with a boiling point of 141 °C/15 mmHg and a melting point of 50-52 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The compound has been involved in the synthesis of various sulfonamides through condensation reactions, highlighting its utility in generating N-substituted derivatives for pharmaceutical research (El-Basil et al., 1969).

- A study explored substitution reactions of 5-nitropyridine-2-sulfonic acid, demonstrating a new pathway to 2,5-disubstituted pyridines, indicating the versatility of the sulfonate group in nucleophilic substitution reactions (Bakke & Sletvold, 2003).

- Research on the modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates has provided insights into the reaction mechanisms and the influence of the electrophilic center and substituents (Um et al., 2006).

Applications in Material Science

- A novel approach for the synthesis and complexation of monotosylated 4-aminopyridine with Ni(II) and Fe(II) ions was reported, suggesting potential applications in the pharmaceutical and chemical industries due to increased biological and catalytic potential (Orie et al., 2021).

- Investigations into the reactions of nitroheteroarenes with carbanions bridged aromatic, heteroaromatic, and vinylic electrophilicity, offering insights into the reactivities of nitroheteroarenes and their applications in synthesis (Seeliger et al., 2008).

Novel Syntheses and Chemical Interactions

- Studies have also focused on the synthesis of sulfonyl-containing materials for nonlinear optics, revealing the potential of such compounds in applications requiring high transparency and synthetic flexibility (Ulman et al., 1990).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBJPDVVJGLJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)

![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)

![4-methoxy-1-phenyl-5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2845993.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)